N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DIBO is a small molecule that can selectively bind to cysteine residues in proteins, making it a valuable tool for studying protein function and modification.
Mechanism of Action
N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide binds to cysteine residues in proteins through a thiol-alkyne click reaction, forming a stable covalent bond. This mechanism of action allows for the selective labeling of proteins containing cysteine residues, without affecting other amino acids in the protein.
Biochemical and physiological effects:
This compound has been shown to have minimal effects on cellular function and viability, making it a valuable tool for studying protein function in living cells. However, it is important to note that this compound can potentially affect the activity of proteins containing cysteine residues, which may have downstream effects on cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide in lab experiments include its selectivity for cysteine residues, its ease of use, and its compatibility with a wide range of labeling and imaging techniques. However, the limitations of this compound include its potential to affect protein function and the need for careful optimization of labeling conditions to ensure specificity and minimal off-target effects.
Future Directions
There are several future directions for research involving N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide, including the development of new labeling and imaging techniques, the identification of new drug targets, and the optimization of this compound for specific applications. Additionally, the use of this compound in combination with other labeling and imaging techniques may provide new insights into protein function and modification in living cells.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide involves several steps, including the reaction of indene with propargyl bromide to form 1-(2-bromoprop-2-yn-1-yl)indene. This intermediate is then reacted with thiophene-2-carbaldehyde to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a readily available compound for research purposes.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide has been used in a wide range of scientific research applications, including protein labeling, imaging, and drug discovery. This compound can selectively bind to cysteine residues in proteins, allowing for the labeling and visualization of specific proteins in cells and tissues. This has led to the development of new imaging techniques and the identification of potential drug targets.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c1-2-6-18(20)19(13-17-9-5-10-21-17)16-11-14-7-3-4-8-15(14)12-16/h3-5,7-10,16H,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBFAHDRHJJARQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CC=CS1)C2CC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.